2-(Trifluoromethyl)nicotinaldehyde
Overview
Description
2-(Trifluoromethyl)nicotinaldehyde is a chemical compound used in various organic syntheses, particularly in the field of heterocyclic chemistry. It serves as an intermediate in the synthesis of different organic molecules, including pharmaceuticals and agrochemicals, due to its unique structural and electronic properties imparted by the trifluoromethyl group.
Synthesis Analysis
2-(Trifluoromethyl)nicotinaldehyde can be synthesized from ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate. This compound acts as an intermediate in the preparation of various pyridyl and naphthyridin derivatives, demonstrating its utility in heterocyclic chemistry (Eichler, Rooney, & Williams, 1976). Additionally, efficient synthesis pathways starting from simpler fluorinated precursors have been developed to produce 2-(trifluoromethyl)nicotinic acid derivatives, showcasing the versatility and accessibility of the trifluoromethylated pyridine structure (Kiss, Ferreira, & Learmonth, 2008).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)nicotinaldehyde is characterized by the presence of a trifluoromethyl group attached to the nicotinic aldehyde framework. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with other compounds. The structural analysis often involves spectroscopic methods, such as FT-IR and FT-Raman, to identify characteristic vibrational modes (Jose & Mohan, 2006).
Scientific Research Applications
Synthesis of Medicinal Compounds : A study by Kiss, Ferreira, and Learmonth (2008) explored efficient synthesis routes for 2-(trifluoromethyl)nicotinic acid derivatives, which are key intermediates in manufacturing COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Intermediate in Chemical Synthesis : Eichler, Rooney, and Williams (1976) discussed the use of Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as an intermediate for synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2 (Eichler, Rooney, & Williams, 1976).
Inhibitor of Nicotinamidases : French et al. (2010) found that nicotinaldehyde is a potent inhibitor of nicotinamidases, potentially impacting NAD(+) metabolism and organismal aging (French et al., 2010).
Synthesis of Anti-infective Agents : Mulder et al. (2013) presented a method for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate, used in novel anti-infective agents (Mulder et al., 2013).
Muscarinic Receptor Agonists : Hu et al. (2010) synthesized compounds showing potential as M muscarinic receptor agonists, using structures involving 2- and 5-(1,1-dimethyl-1,2,5,6-tetrahydropyridinium-3-yl) oxadiazoline iodides (Hu et al., 2010).
Potential in Treating Metabolic and Neurodegenerative Disorders : Mehmel, Jovanović, and Spitz (2020) discussed the health benefits of Nicotinamide Riboside in treating various conditions, including metabolic and neurodegenerative disorders, and infections like SARS-CoV-2 (Mehmel, Jovanović, & Spitz, 2020).
Synthesis of Nicotine and Analogues : Bashiardes, Picard, and Pornet (2009) used nicotinaldehyde for the synthesis of nicotine and its analogues via intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).
Catalysis in Water Splitting : Liang et al. (2016) developed a novel plasma-assisted synthesis method for NiCoP, using it as an efficient catalyst for water splitting (Liang et al., 2016).
Complexation Studies in Chemistry : Kenie and Satyanarayana (2016) studied the complexation of Co(II) and Zn(II) with nicotinaldehyde thiosemicarbazone, forming mononuclear and bis-mononuclear species (Kenie & Satyanarayana, 2016).
Oxidation Studies : Suvorov et al. (1972) explored the vapor phase oxidation of 3-picoline on tin and titanium vanadates, producing nicotinaldehyde and nicotinic acid (Suvorov et al., 1972).
Antiviral Activity : Attaby et al. (2007) synthesized 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, demonstrating antiviral activity against HSV1, HAV, and MBB viruses (Attaby et al., 2007).
Safety And Hazards
2-(Trifluoromethyl)nicotinaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFXXABDQGVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563716 | |
Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)nicotinaldehyde | |
CAS RN |
116308-35-1 | |
Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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